Cas no 2171555-27-2 (4-{(9H-fluoren-9-yl)methoxycarbonyl}-5-methylpiperazine-2-carboxylic acid)

4-{(9H-fluoren-9-yl)methoxycarbonyl}-5-methylpiperazine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-{(9H-fluoren-9-yl)methoxycarbonyl}-5-methylpiperazine-2-carboxylic acid
- EN300-1556511
- 2171555-27-2
- 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methylpiperazine-2-carboxylic acid
-
- インチ: 1S/C21H22N2O4/c1-13-10-22-19(20(24)25)11-23(13)21(26)27-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19,22H,10-12H2,1H3,(H,24,25)
- InChIKey: VSUHFZYZHVJQGE-UHFFFAOYSA-N
- ほほえんだ: O(C(N1CC(C(=O)O)NCC1C)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 366.15795719g/mol
- どういたいしつりょう: 366.15795719g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 27
- 回転可能化学結合数: 4
- 複雑さ: 546
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 78.9Ų
4-{(9H-fluoren-9-yl)methoxycarbonyl}-5-methylpiperazine-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1556511-2.5g |
4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methylpiperazine-2-carboxylic acid |
2171555-27-2 | 2.5g |
$3136.0 | 2023-05-26 | ||
Enamine | EN300-1556511-5.0g |
4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methylpiperazine-2-carboxylic acid |
2171555-27-2 | 5g |
$4641.0 | 2023-05-26 | ||
Enamine | EN300-1556511-1.0g |
4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methylpiperazine-2-carboxylic acid |
2171555-27-2 | 1g |
$1599.0 | 2023-05-26 | ||
Enamine | EN300-1556511-0.1g |
4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methylpiperazine-2-carboxylic acid |
2171555-27-2 | 0.1g |
$1408.0 | 2023-05-26 | ||
Enamine | EN300-1556511-0.05g |
4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methylpiperazine-2-carboxylic acid |
2171555-27-2 | 0.05g |
$1344.0 | 2023-05-26 | ||
Enamine | EN300-1556511-2500mg |
4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methylpiperazine-2-carboxylic acid |
2171555-27-2 | 2500mg |
$3136.0 | 2023-09-25 | ||
Enamine | EN300-1556511-1000mg |
4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methylpiperazine-2-carboxylic acid |
2171555-27-2 | 1000mg |
$1599.0 | 2023-09-25 | ||
Enamine | EN300-1556511-50mg |
4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methylpiperazine-2-carboxylic acid |
2171555-27-2 | 50mg |
$1344.0 | 2023-09-25 | ||
Enamine | EN300-1556511-0.25g |
4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methylpiperazine-2-carboxylic acid |
2171555-27-2 | 0.25g |
$1472.0 | 2023-05-26 | ||
Enamine | EN300-1556511-0.5g |
4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methylpiperazine-2-carboxylic acid |
2171555-27-2 | 0.5g |
$1536.0 | 2023-05-26 |
4-{(9H-fluoren-9-yl)methoxycarbonyl}-5-methylpiperazine-2-carboxylic acid 関連文献
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
4-{(9H-fluoren-9-yl)methoxycarbonyl}-5-methylpiperazine-2-carboxylic acidに関する追加情報
Introduction to 4-{(9H-fluoren-9-yl)methoxycarbonyl}-5-methylpiperazine-2-carboxylic acid (CAS No. 2171555-27-2)
4-{(9H-fluoren-9-yl)methoxycarbonyl}-5-methylpiperazine-2-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 2171555-27-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the piperazine derivatives class, which is widely recognized for its versatile biological activities and potential therapeutic applications. The structural framework of this molecule incorporates a fluorenylmethoxycarbonyl (Fmoc) group, a protective group commonly used in peptide synthesis, and a methylpiperazine moiety, which contributes to its unique pharmacological properties.
The Fmoc protecting group is particularly noteworthy as it plays a crucial role in solid-phase peptide synthesis (SPPS), enabling the controlled and efficient assembly of complex peptide chains. The presence of this group in 4-{(9H-fluoren-9-yl)methoxycarbonyl}-5-methylpiperazine-2-carboxylic acid suggests potential applications in the synthesis of peptide-based therapeutics or as an intermediate in the development of novel pharmaceutical agents. Additionally, the 5-methylpiperazine component introduces a methyl substituent at the 5-position of the piperazine ring, which can influence the compound's solubility, metabolic stability, and binding affinity to biological targets.
Recent advancements in medicinal chemistry have highlighted the importance of piperazine derivatives in drug discovery. Piperazines are known for their ability to modulate various biological pathways, including neurotransmitter systems, enzyme inhibition, and receptor binding. The structural features of 4-{(9H-fluoren-9-yl)methoxycarbonyl}-5-methylpiperazine-2-carboxylic acid make it a promising candidate for further investigation in these areas. For instance, modifications to the piperazine ring can alter its pharmacokinetic profile, making it more suitable for specific therapeutic indications.
In the context of contemporary research, there has been growing interest in developing novel compounds that exhibit enhanced efficacy and reduced side effects compared to existing treatments. The Fmoc moiety not only facilitates synthetic processes but also allows for fine-tuning of the molecule's properties through derivatization. This flexibility has led to the exploration of 4-{(9H-fluoren-9-yl)methoxycarbonyl}-5-methylpiperazine-2-carboxylic acid as a building block for more complex drug candidates.
One particularly intriguing aspect of this compound is its potential application in central nervous system (CNS) drug development. Piperazine derivatives have been extensively studied for their interactions with serotonin receptors, dopamine pathways, and other neurotransmitter systems. The methylpiperazine group in 4-{(9H-fluoren-9-yl)methoxycarbonyl}-5-methylpiperazine-2-carboxylic acid may enhance its ability to cross the blood-brain barrier, a critical factor for CNS-targeted therapies. Furthermore, the presence of the Fmoc group suggests that this compound could be used in synthesizing peptidomimetics or other bioactive molecules designed to interact with CNS receptors.
Another area where this compound shows promise is in oncology research. Piperazine derivatives have demonstrated anti-cancer properties by inhibiting key enzymes and pathways involved in tumor growth and progression. The structural design of 4-{(9H-fluoren-9-yl)methoxycarbonyl}-5-methylpiperazine-2-carboxylic acid may enable it to disrupt oncogenic signaling pathways or modulate immune responses against cancer cells. Recent studies have highlighted the role of piperazine-based compounds in enhancing chemotherapy efficacy and reducing drug resistance, making this molecule a valuable asset in oncology drug development.
The synthesis and characterization of 4-{(9H-fluoren-9-yl)methoxycarbonyl}-5-methylpiperazine-2-carboxylic acid have been refined through modern synthetic techniques, ensuring high purity and yield. Advanced spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have been employed to elucidate its structure and confirm its identity. These techniques provide detailed insights into the molecular conformation and interactions, which are essential for understanding its biological activity.
In conclusion, 4-{(9H-fluoren-9-yl)methoxycarbonyl}-5-methylpiperazine-2-carboxylic acid (CAS No. 2171555-27-2) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. Its incorporation of an Fmoc group and a methylpiperazine moiety positions it as a versatile intermediate for synthesizing peptide-based drugs and bioactive molecules. Ongoing research continues to explore its role in CNS disorders, oncology, and other therapeutic areas, highlighting its importance as a research tool and potential lead compound for future drug development.
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